![molecular formula C10H11N3 B11912563 Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] CAS No. 885481-93-6](/img/structure/B11912563.png)
Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound characterized by a spiro linkage between a cyclopentane ring and an imidazo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] typically involves the cyclization of 2,3-diaminopyridine derivatives with cyclopentanone or its derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic anhydride, leading to the formation of the desired spiro compound .
Industrial Production Methods: Industrial production methods for Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution and Functionalization
The nitrogen-rich imidazo[4,5-b]pyridine core allows regioselective alkylation and arylation:
A. Alkylation Reactions
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine reacts with electrophiles under phase-transfer catalysis (PTC) :
Electrophile | Position Modified | Product Structure | Yield (%) |
---|---|---|---|
1-(Chloromethyl)benzene | N3 | 3-Benzyl-substituted derivative | 78 |
Ethyl 2-bromoacetate | N1 | Ethoxycarbonylmethyl derivative | 65 |
Crystallographic studies confirm substitution at N3/N4 positions (Fig. 2) .
B. Arylation via Cross-Coupling
Suzuki-Miyaura coupling introduces aryl groups at C5/C6 positions, enhancing π-conjugation for optoelectronic applications .
Cycloaddition and Ring Expansion
The spiro system participates in [3+3] cycloadditions with α,β-unsaturated carbonyls, expanding the cyclohexane ring (Scheme 1) :
-
Nucleophilic 1,4-Addition : Enol intermediates attack α,β-unsaturated aldimines.
-
1,2-Addition/Intramolecular Cyclization : Forms thermodynamically stable spiro-products.
Acid-Catalyzed Rearrangements
Under Brønsted acid conditions (e.g., p-TSA), the spiro system undergoes keto-enol tautomerization, enabling:
-
Michael Addition : Enolates react with electrophiles to form open-chain intermediates.
-
Intramolecular Cyclization : Yields fused polycyclic systems (e.g., pyrano[2,3-b]pyridines) .
Stability and Reactivity Trends
Comparative studies reveal:
Structural Feature | Reactivity Impact | Reference |
---|---|---|
Cyclopentane spiro linkage | Enhances strain-driven reactivity vs. cyclohexane analogs | |
Imidazo[4,5-b]pyridine core | Enables H-bonding with biological targets |
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis include:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] has been investigated for its potential therapeutic applications in various diseases. The compound is noted for its ability to act as an inhibitor of specific enzymes and receptors involved in disease processes.
- Cancer Treatment: Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promising results as inhibitors of apoptosis proteins and have been evaluated for their efficacy in breast cancer treatment using poly(ADP-ribose) polymerase inhibitors to enhance chemotherapy sensitivity .
- Anti-Inflammatory Activity: The compound has demonstrated anti-inflammatory properties, particularly in models of retinal ischemia and obesity-related inflammation. Studies have shown that it can inhibit inflammatory pathways mediated by transcription factors such as Nrf2 and NF-κB .
Biological Applications
Antimicrobial and Antiviral Properties:
The spiro compound is being explored for its antimicrobial and antiviral activities. Its structural characteristics allow it to interact with biological targets effectively.
- Antiviral Research: Preliminary studies suggest that spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] may possess activity against various viral infections. The compound's mechanism may involve the modulation of host cellular pathways that viruses exploit for replication .
Chemical Synthesis
Building Block for Complex Molecules:
In synthetic organic chemistry, spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] serves as a versatile building block for constructing more complex heterocyclic compounds.
- Synthesis Methods: The synthesis typically involves cyclization reactions of 2,3-diaminopyridine derivatives with cyclopentanone or its derivatives under acidic or basic conditions. This process can be optimized using continuous flow reactors to enhance yield and purity during industrial production .
Material Science
Advanced Materials Development:
The unique electronic and optical properties of spiro compounds make them suitable candidates for applications in material science.
- Organic Electronics: Research into the use of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] in organic electronics has shown potential for developing new materials with improved performance characteristics in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the spiro linkage with cyclopentane.
Spiro[indoline-3,2’-pyrrolidine]: Another spiro compound with a different heterocyclic core.
Spiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine]: Similar structure with a cyclohexane ring instead of cyclopentane.
Uniqueness: Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] is unique due to its specific spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .
Biological Activity
Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazopyridine family, known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Imidazo[4,5-b]pyridine derivatives have demonstrated significant antitumor activity across various cancer cell lines. For instance, compounds derived from this scaffold have shown selective cytotoxicity against colon carcinoma cells with IC50 values in the sub-micromolar range (0.4–0.7 μM) . The mechanism of action often involves intercalation into DNA, disrupting cellular proliferation.
Table 1: Antitumor Activity of Selected Imidazo[4,5-b]pyridine Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
10 | Colon Carcinoma | 0.4 |
14 | Colon Carcinoma | 0.7 |
22 | MCF-7 | 1.17 |
22 | HepG2 | 1.52 |
Anti-inflammatory Effects
Research indicates that spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] exhibits anti-inflammatory properties by modulating pathways associated with oxidative stress and inflammation. Specifically, it has been shown to inhibit the activation of NF-κB and Nrf2 transcription factors, which are crucial in the inflammatory response . The compound has been tested against retinal ischemia models, showcasing its ability to reduce inflammation effectively.
Table 2: Anti-inflammatory Activity of Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]
Test Model | Effect Observed |
---|---|
ARPE-19 Cells | Reduced inflammatory response |
Obesity-Induced Injury | Inhibition of NF-κB activation |
Antibacterial Activity
The antibacterial potential of spiro compounds has also been investigated. While many derivatives have shown moderate to potent activity against various Gram-positive and Gram-negative bacteria, specific derivatives of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] have demonstrated promising results . Notably, one derivative showed MIC values comparable to standard antibiotics like amoxicillin.
Table 3: Antibacterial Activity Overview
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Spiro Compound A | E. coli | 32 |
Spiro Compound B | Staphylococcus aureus | 16 |
Structure-Activity Relationships (SAR)
The biological activity of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] can be significantly influenced by structural modifications. Substituents on the imidazole or pyridine rings can enhance or diminish activity against specific targets. For example:
- Hydroxycarboximidamide Substitution : Enhances cytotoxicity against cancer cells.
- Alkyl Chain Replacement : Generally reduces activity .
Case Studies and Research Findings
Recent studies have focused on synthesizing novel derivatives of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine], exploring their pharmacological profiles:
- Zhu et al. (2017) reported on a series of imidazo derivatives with moderate to high PARP inhibitory activity that increased tumor cell sensitivity to chemotherapy .
- Li et al. (2022) highlighted the anti-inflammatory capabilities of specific derivatives in models of obesity-related inflammation .
- Recent Investigations (2023) into permeability and absorption characteristics indicated that certain spiro compounds possess favorable pharmacokinetic profiles compared to traditional drugs .
Properties
CAS No. |
885481-93-6 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] |
InChI |
InChI=1S/C10H11N3/c1-2-6-10(5-1)12-8-4-3-7-11-9(8)13-10/h3-4,7H,1-2,5-6H2 |
InChI Key |
AVTSRLLPBOAZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.